molecular formula C17H26FN3O3S B2913380 N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide CAS No. 897613-34-2

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide

Cat. No.: B2913380
CAS No.: 897613-34-2
M. Wt: 371.47
InChI Key: OSLVSYFYZWMJAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide” is a chemical compound with the molecular formula C17H26FN3O3S . It is also known by other names such as WAY-324631 and EX-A6561 .


Molecular Structure Analysis

The compound has a molecular weight of 445.5 g/mol . Its structure includes a piperazine ring, which is a common feature in many pharmaceuticals . The InChI string, which is a textual identifier for chemical substances, for this compound is InChI=1S/C18H21F2N3O4S2 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, studies on similar compounds suggest that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on certain biological targets .


Physical and Chemical Properties Analysis

The compound has several computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . Its topological polar surface area is 104 Ų . The compound has a rotatable bond count of 7 .

Scientific Research Applications

Enantioselective Catalysis

A study highlighted the use of l-Piperazine-2-carboxylic acid-derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane. The arene sulfonyl group on N4 was crucial for achieving high enantioselectivity, offering up to 99% isolated yields and up to 97% enantioselectivities for a wide range of substrates. This showcases the compound's potential in facilitating selective chemical reactions, particularly in the synthesis of enantiomerically pure products (Wang, Cheng, Wu, Wei, & Sun, 2006).

Serotonin Receptor Imaging

Another significant application involves N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, prepared for positron emission tomography (PET) imaging. These compounds, especially the cyclohexanecarboxamide derivative, demonstrated high affinity as a reversible, selective 5-HT1A receptor antagonist. They offer promising prospects for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders, due to their high brain uptake, slow brain clearance, and stability against defluorination (García et al., 2014).

Antiallergy Activity

Research on N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides uncovered several derivatives with significant antiallergy activity in the passive foot anaphylaxis (PFA) assay, which is pivotal for identifying compounds with potential antiallergic effects. Notably, N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide demonstrated notable activity, indicating its potential in developing new antiallergic medications (Walsh, Green, Franzyshen, Nolan, & Yanni, 1990).

Alzheimer's Disease Research

The compound 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide was employed as a selective molecular imaging probe for serotonin 1A (5-HT(1A)) receptors, using PET imaging in Alzheimer's disease research. This study provided quantitative measures of receptor densities, correlating decreases in 5-HT(1A) receptor densities with clinical symptoms, thereby contributing valuable insights into the neurobiology of Alzheimer's disease and its potential therapeutic interventions (Kepe et al., 2006).

Future Directions

Research into compounds like “N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide” could provide valuable insights into the development of new drugs, particularly those targeting ENTs . Further studies are needed to fully understand the potential applications and mechanisms of action of these compounds.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26FN3O3S/c1-17(2,3)16(22)19-8-13-25(23,24)21-11-9-20(10-12-21)15-7-5-4-6-14(15)18/h4-7H,8-13H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLVSYFYZWMJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.